n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide
Description
N-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-methoxyphenethyl substituent. The methoxy group at the ortho position of the phenyl ring and the ethyl linkage to the thiophene carboxamide core are critical structural elements that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-6-3-4-7-12(11)17-2)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVVGKIOKQTAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an amine derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound is being investigated for its potential use in developing new pharmaceuticals .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of thiophene carboxamides are highly dependent on substituent groups. Below is a comparative table of key analogues:
Electronic and Steric Effects
- Electron-Donating Groups (EDGs) : Methoxy groups (as in the target compound) may increase electron density on the phenyl ring, favoring π-π stacking or hydrogen bonding with biological targets .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) could impede binding to enzymes, whereas smaller groups (fluoro, methoxy) optimize steric compatibility .
Research Findings and Implications
- Molecular Docking : High-activity compounds (e.g., 7c, 7j) form strong interactions with SDH residues (Tyr-58, Ser-39), suggesting that the 2-methoxyphenethyl group in the target compound may similarly engage conserved residues .
- Limitations : Low purity in some analogues (e.g., 42% in ) underscores the need for optimized synthesis protocols to ensure reliable activity data .
- Structural Insights : Planar conformations (e.g., ) and controlled dihedral angles () are critical for maintaining bioactivity and crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
